

Application Notes and Protocols for Biotin-PEG11-oxyamine in Molecular Imaging

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Compound of Interest

Compound Name: *Biotin-PEG11-oxyamine*

Cat. No.: *B1192312*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG11-oxyamine is a versatile heterobifunctional linker that plays a crucial role in the development of advanced molecular imaging probes. This reagent combines the high-affinity binding of biotin to avidin and streptavidin with the chemical reactivity of an oxyamine group, all connected by a hydrophilic polyethylene glycol (PEG) spacer. The oxyamine group readily reacts with aldehyde or ketone moieties to form stable oxime linkages, providing a robust method for conjugating the biotin tag to a variety of molecules, including imaging agents.^{[1][2][3]}

The 11-unit PEG linker offers several advantages, including increased aqueous solubility of the resulting conjugate, reduced steric hindrance for biotin-streptavidin binding, and minimized non-specific interactions, which collectively enhance the performance of the imaging probe in biological systems.^{[2][3]} These characteristics make **Biotin-PEG11-oxyamine** an ideal tool for applications in fluorescence microscopy, positron emission tomography (PET), and other molecular imaging modalities, as well as in targeted drug delivery.^[1]

Key Features and Applications

Feature	Benefit in Molecular Imaging
Oxyamine Reactive Group	Forms stable oxime bonds with aldehydes and ketones, enabling efficient and specific conjugation to imaging agents. [2] [3]
Biotin Moiety	Provides a high-affinity tag for binding to streptavidin or avidin, facilitating signal amplification and pre-targeting strategies.
PEG11 Spacer	Increases hydrophilicity, improves in vivo circulation time, and reduces non-specific binding of the imaging probe. [1] [2]
Well-defined Length	The discrete PEG length (dPEG®) ensures uniformity of the final conjugate, leading to more reproducible results. [3]

Primary Applications:

- **Fluorescence Imaging:** Conjugation of fluorescent dyes containing an aldehyde or ketone group for targeted cell and tissue imaging.
- **Positron Emission Tomography (PET):** Development of radiolabeled probes for in vivo imaging of biological targets. This is often achieved through a pre-targeting approach where a biotinylated antibody is first administered, followed by a radiolabeled streptavidin-conjugated tracer or a radiolabeled biotin derivative.
- **Drug Delivery Systems:** As a linker to attach targeting moieties to drug-loaded nanoparticles or other delivery vehicles that also incorporate an imaging component for theranostic applications.[\[1\]](#)

Data Presentation

Table 1: Physicochemical Properties of **Biotin-PEG11-oxyamine**

Property	Value	Reference
Molecular Weight	~787 g/mol	[4]
Spacer Arm Length	~44.9 Å (38 atoms)	[3]
Purity	≥95%	[5]
Solubility	Soluble in water and common organic solvents like DMSO and DMF.[5]	[5]
Storage	Recommended storage at -20°C in a desiccated environment.	[5]

Table 2: Typical Reaction Parameters for Oxime Ligation

Parameter	Recommended Condition
pH	4.5 - 6.0
Temperature	Room Temperature (20-25°C)
Reaction Time	2 - 16 hours
Molar Ratio (Biotin-PEG11-oxyamine : Aldehyde/Ketone)	1.5:1 to 5:1
Typical Buffer	Sodium Acetate or MES buffer

Experimental Protocols

Protocol 1: General Procedure for Conjugating Biotin-PEG11-oxyamine to an Aldehyde-Containing Molecule

This protocol outlines the fundamental steps for labeling a molecule that possesses an aldehyde or ketone group with **Biotin-PEG11-oxyamine**.

Materials:

- **Biotin-PEG11-oxyamine** HCl salt
- Aldehyde or ketone-containing molecule (e.g., a fluorescent dye, a chelator for radiolabeling)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Acetate buffer, pH 5.5
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Prepare Reactant Solutions:
 - Dissolve the aldehyde or ketone-containing molecule in a minimal amount of anhydrous DMF or DMSO.
 - Dissolve **Biotin-PEG11-oxyamine** in the Reaction Buffer to a final concentration of 10-20 mM.
- Conjugation Reaction:
 - Add a 2 to 5-fold molar excess of the dissolved **Biotin-PEG11-oxyamine** to the aldehyde/ketone-containing molecule.
 - Ensure the final concentration of the organic solvent (DMF/DMSO) in the reaction mixture is below 20% to maintain aqueous buffering capacity.
 - Incubate the reaction mixture for 4-16 hours at room temperature with gentle stirring.
- Purification of the Conjugate:
 - Following incubation, purify the biotinylated conjugate from unreacted starting materials using an appropriate method. Reverse-phase HPLC is often suitable for small molecule conjugates, while size-exclusion chromatography can be used for larger biomolecules.
- Characterization:

- Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry (to verify the molecular weight of the conjugate) and HPLC.

Protocol 2: Synthesis of a Biotinylated Fluorescent Probe for Cellular Imaging

This protocol provides a specific example of conjugating **Biotin-PEG11-oxyamine** to an aldehyde-functionalized fluorescent dye.

Materials:

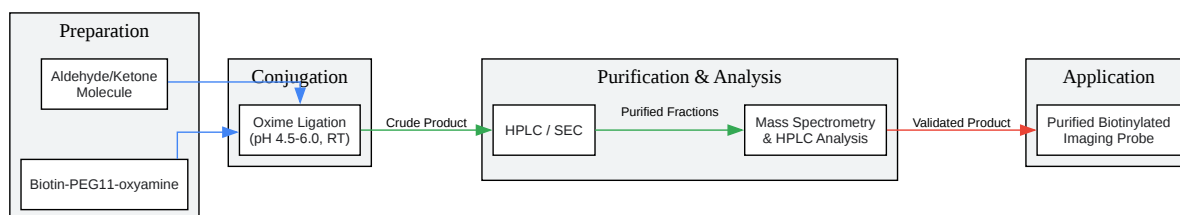
- **Biotin-PEG11-oxyamine** HCl salt
- Aldehyde-functionalized fluorescent dye (e.g., a derivative of fluorescein or rhodamine)
- 0.1 M MES buffer, pH 6.0
- Anhydrous DMSO
- Reverse-Phase HPLC system

Procedure:

- Dissolve Reagents:
 - Prepare a 10 mM stock solution of the aldehyde-functionalized fluorescent dye in anhydrous DMSO.
 - Prepare a 20 mM stock solution of **Biotin-PEG11-oxyamine** in 0.1 M MES buffer, pH 6.0.
- Reaction Setup:
 - In a microcentrifuge tube, combine 50 μ L of the fluorescent dye stock solution with 100 μ L of the **Biotin-PEG11-oxyamine** stock solution (providing a 4:1 molar excess of the biotin linker).
 - Adjust the total volume to 200 μ L with the MES buffer.

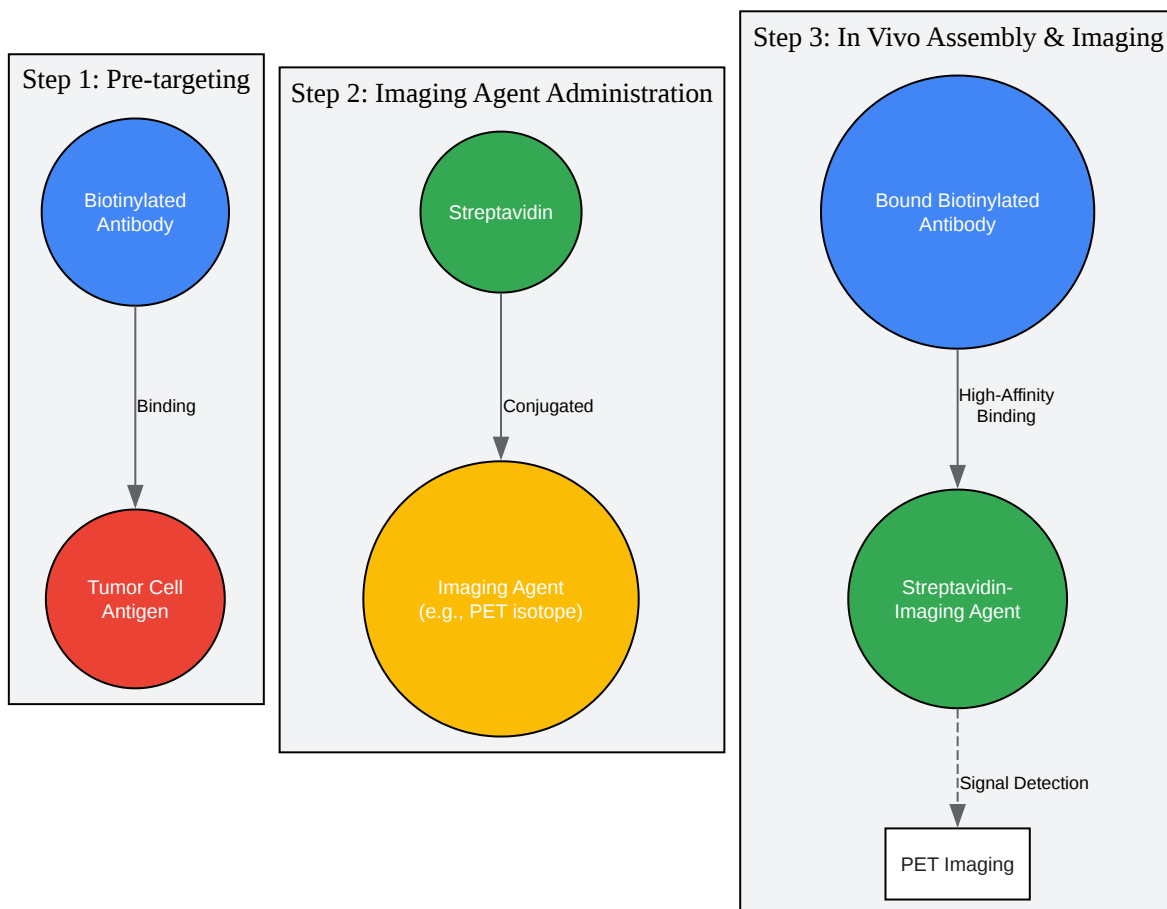
- Incubation:
 - Incubate the reaction mixture for 6 hours at room temperature, protected from light.
- Purification:
 - Purify the resulting biotinylated fluorescent probe using a reverse-phase HPLC system with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
- Validation:
 - Collect the fractions corresponding to the product peak and confirm the identity and purity by mass spectrometry.
 - The purified probe can then be used for staining cells that have been pre-targeted with streptavidin-conjugated antibodies or for other biotin-based imaging assays.

Visualizations



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Caption: General workflow for creating a biotinylated imaging probe.



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Caption: Pre-targeting strategy for in vivo imaging.

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